1-Cyclobutyl-4-((3,5-difluorobenzyl)sulfonyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclobutyl-4-((3,5-difluorobenzyl)sulfonyl)-1,4-diazepane is a heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders. Its unique structure, which includes a cyclobutyl ring and a sulfonyl group attached to a diazepane ring, contributes to its distinct chemical properties and biological activities.
Preparation Methods
The synthesis of 1-Cyclobutyl-4-((3,5-difluorobenzyl)sulfonyl)-1,4-diazepane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a nucleophilic substitution reaction using cyclobutyl halides.
Attachment of the 3,5-Difluorobenzyl Group: The 3,5-difluorobenzyl group can be attached through a sulfonylation reaction using 3,5-difluorobenzyl sulfonyl chloride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-Cyclobutyl-4-((3,5-difluorobenzyl)sulfonyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the diazepane ring or the benzyl position, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclobutyl-4-((3,5-difluorobenzyl)sulfonyl)-1,4-diazepane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: This compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It may be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-4-((3,5-difluorobenzyl)sulfonyl)-1,4-diazepane involves its interaction with molecular targets such as TREM2. By activating TREM2, this compound can modulate the activity of microglia, which are resident immune cells in the brain. This activation leads to various downstream effects, including the release of cytokines and chemokines, phagocytosis, and the maintenance of homeostatic conditions in the central nervous system .
Comparison with Similar Compounds
1-Cyclobutyl-4-((3,5-difluorobenzyl)sulfonyl)-1,4-diazepane can be compared with other similar compounds, such as:
1-Cyclobutyl-4-((3,5-dichlorobenzyl)sulfonyl)-1,4-diazepane: This compound has a similar structure but with chlorine atoms instead of fluorine atoms, which may result in different chemical and biological properties.
1-Cyclobutyl-4-((3,5-dimethylbenzyl)sulfonyl)-1,4-diazepane: The presence of methyl groups instead of fluorine atoms can affect the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and its ability to activate TREM2, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-cyclobutyl-4-[(3,5-difluorophenyl)methylsulfonyl]-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O2S/c17-14-9-13(10-15(18)11-14)12-23(21,22)20-6-2-5-19(7-8-20)16-3-1-4-16/h9-11,16H,1-8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VULRERZKUCNGOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)S(=O)(=O)CC3=CC(=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.